molecular formula C11H12BrN3O2 B13329688 (5-Bromo-pyrimidin-2-yl)-cyano-acetic acid tert-butyl ester

(5-Bromo-pyrimidin-2-yl)-cyano-acetic acid tert-butyl ester

Cat. No.: B13329688
M. Wt: 298.14 g/mol
InChI Key: IBVAPXYQTAUIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate: is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and a cyano group at the 2-position of the acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate typically involves the reaction of 5-bromopyrimidine with tert-butyl cyanoacetate under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrimidine derivatives.

    Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while oxidation can lead to the formation of an oxidized pyrimidine compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate is used as a building block for the synthesis of more complex pyrimidine derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is studied for its potential biological activities, including its interactions with various biomolecules and its effects on cellular processes.

Medicine: In medicinal chemistry, tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate is investigated for its potential as a pharmacophore in the design of new drugs. Its unique chemical structure makes it a candidate for the development of novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets and pathways. The cyano group and the bromine atom play key roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

  • tert-Butyl (5-bromopyrimidin-2-yl)carbamate
  • tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate
  • tert-Butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate

Comparison: tert-Butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The cyano group enhances its potential for nucleophilic substitution and other chemical reactions, making it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

IUPAC Name

tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate

InChI

InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)8(4-13)9-14-5-7(12)6-15-9/h5-6,8H,1-3H3

InChI Key

IBVAPXYQTAUIMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=N1)Br

Origin of Product

United States

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